molecular formula C22H32O5 B1632092 (4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

Cat. No.: B1632092
M. Wt: 376.5 g/mol
InChI Key: OIWTWACQMDFHJG-NJIQAZPPSA-N
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Description

This compound, commonly referred to as Resolvin D1 (RvD1), is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), an ω-3 polyunsaturated fatty acid. Its structure features three hydroxyl groups at positions 7S, 8R, and 17S, with a conjugated triene system and six double bonds in the 4Z,9E,11E,13Z,15E,19Z configuration . RvD1 is biosynthesized via sequential lipoxygenase (LOX) reactions: 15-LOX initiates oxygenation of DHA to form 17S-hydroperoxy-DHA, which is further metabolized by 5-LOX to generate the trihydroxy structure .

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20?,21-/m0/s1

InChI Key

OIWTWACQMDFHJG-NJIQAZPPSA-N

SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\C([C@H](C/C=C\CCC(=O)O)O)O)O

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Preparation Methods

Enzymatic Biosynthesis

RvD1 is endogenously biosynthesized via sequential enzymatic oxygenation of DHA. The process involves lipoxygenases (LOX) and cytochrome P450 enzymes, which introduce hydroxyl groups and regulate double-bond geometry.

Biosynthetic Pathway

The pathway begins with 15-LOX oxygenation of DHA at carbon 17 to form 17(S)-hydroperoxy-DHA (17-HpDHA). This intermediate is further oxygenated by 5-LOX to generate a 7(S),8-epoxide intermediate, which undergoes enzymatic hydrolysis to yield RvD1. Epoxide hydrolases and peroxidases ensure stereochemical fidelity during hydroxylation and epoxide opening.

Key Enzymes and Cofactors
Enzyme Role Cofactors Required
15-Lipoxygenase Initiates 17(S)-hydroperoxidation O₂, Fe²⁺
5-Lipoxygenase Epoxidizes C7–C8 bond Ca²⁺, ATP
Soluble Epoxide Hydrolase Hydrolyzes 7,8-epoxide to diol H₂O

Challenges in Enzymatic Synthesis

  • Substrate Specificity : 15-LOX exhibits variable activity depending on DHA concentration and membrane localization.
  • Epoxide Stability : The 7,8-epoxide intermediate is prone to non-enzymatic hydrolysis, leading to racemization.
  • Product Isolation : Endogenous RvD1 is produced in nanogram quantities, necessitating advanced purification techniques like LC-MS/MS.

Total Organic Synthesis

Total synthesis provides gram-scale quantities of RvD1 with defined stereochemistry. Two strategies dominate: fragment coupling and stereoselective oxidation .

Fragment Coupling via Hiyama–Denmark Cross-Coupling

This method, adapted from resolvin D3 and E1 syntheses, divides RvD1 into three fragments:

  • C1–C7 Headgroup : Synthesized from (S)-glycidol via Lindlar hydrogenation and Parikh–Doering oxidation.
  • C8–C13 Middle Fragment : Constructed using Wittig olefination and Takai iodoolefination to install (9E,11E) diene.
  • C14–C22 Tail : Derived from DHA via Sharpless asymmetric epoxidation and regioselective epoxide opening.

Key Reaction Sequence :

  • Siloxane Coupling : Cyclic alkenylsiloxanes (e.g., 5 and 7 ) undergo Hiyama–Denmark cross-coupling with alkenyl iodides to form C–C bonds at C7–C8 and C13–C14.
  • Stereochemical Control : The (4Z) and (19Z) alkenes are preserved using Lindlar hydrogenation, while (9E,11E,15E) geometries are secured via Suzuki–Miyaura couplings.
  • Global Deprotection : Acetylated intermediates are saponified with LiOH to reveal hydroxyl groups.

Yield Optimization :

Step Yield (%) Stereochemical Purity (% ee)
Hiyama Coupling 53–60 >98
Takai Iodoolefination 60 5:1 (E:Z)
Sonogashira Coupling 58 >95

Stereocontrolled Synthesis from γ,δ-Epoxy Alcohols

An alternative route employs γ,δ-epoxy alcohols as intermediates:

  • Epoxide Opening : TMS-protected epoxy alcohol 19 is oxidized to an enal, which undergoes TMSC(N₂)Li addition and hydrozirconation to install the C11–C12 trans-iodoalkene.
  • Sonogashira Coupling : A TMS-acetylide fragment is coupled to the iodoalkene, followed by stereoselective alkyne reduction using Pd/BaSO₄.

Advantages :

  • Avoids siloxane handling.
  • Achieves 72% overall yield for the C1–C13 segment.

Semisynthetic Approaches

Semisynthesis starts with DHA or EPA concentrates, combining enzymatic and chemical steps:

DHA Oxygenation Followed by Chemical Modification

  • Enzymatic Hydroxylation : DHA is incubated with recombinant 15-LOX to produce 17(S)-HpDHA.
  • Chemical Epoxidation : mCPBA epoxidizes the C7–C8 bond, followed by acid-catalyzed hydrolysis to install 7(S),8(R)-diol.
  • Purification : RP-HPLC with a C18 column resolves RvD1 from byproducts.

Purity Metrics :

  • HPLC : >95% purity (λ = 270 nm).
  • MS/MS : m/z 375 → 141, 189 (characteristic fragments).

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR (CD₃OD): δ 5.35 (m, 6H, CH=CH), δ 4.15 (m, 1H, C7-OH), δ 3.98 (m, 1H, C17-OH).
    • ¹³C NMR: 14 carbonyl carbons between δ 170–210 ppm.
  • LC-MS/MS : Quantification using d₄-RvD1 as internal standard.

Bioactivity Assays

  • ELISA : Cayman Chemical’s kit (Item No. 500380) uses acetylcholinesterase-linked RvD1 and polyclonal antibodies.
    • Sensitivity: 10 pg/mL.
    • Cross-reactivity: <0.1% with RvD2 or PD1.

Challenges and Innovations

Stereochemical Drift

The C7 and C17 hydroxyls are susceptible to epimerization under acidic conditions. Solutions include:

  • Low-Temperature Coupling : Reactions performed at −78°C preserve configuration.
  • Bulky Protecting Groups : TBS ethers prevent β-elimination during oxidation.

Polyene Instability

Conjugated trienes (C9–C11–C13) undergo UV-induced isomerization. Mitigation strategies:

  • Darkroom Processing : Synthesis conducted under red light.
  • Antioxidant Additives : BHT (0.01%) in storage buffers.

Scientific Research Applications

Anti-inflammatory Properties

Mechanism of Action:
Resolvin D1 plays a crucial role in resolving inflammation. It acts by:

  • Inhibiting Neutrophil Recruitment: RvD1 reduces the migration of neutrophils to sites of inflammation by modulating chemokine signaling pathways .
  • Promoting Macrophage Activation: It enhances the phagocytic activity of macrophages towards apoptotic cells and debris .

Case Studies:

  • A study demonstrated that RvD1 significantly decreased inflammation in murine models of acute lung injury by reducing neutrophil infiltration and promoting macrophage efferocytosis .
  • In another study involving patients with chronic obstructive pulmonary disease (COPD), administration of RvD1 resulted in decreased inflammatory markers and improved lung function .

Neuroprotective Effects

Mechanism of Action:
RvD1 exhibits neuroprotective properties through:

  • Reducing Neuroinflammation: It lowers levels of pro-inflammatory cytokines in the central nervous system (CNS) and promotes neuronal survival .
  • Enhancing Neurogenesis: RvD1 has been shown to stimulate the proliferation of neural progenitor cells .

Case Studies:

  • Research indicated that RvD1 administration after ischemic stroke significantly improved functional recovery and reduced brain damage in animal models .
  • Clinical trials are underway to evaluate the efficacy of RvD1 in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Metabolic Regulation

Mechanism of Action:
Resolvin D1 is involved in metabolic processes by:

  • Modulating Lipid Metabolism: RvD1 influences the metabolism of lipids and glucose by enhancing insulin sensitivity.
  • Regulating Adipocyte Function: It affects adipocyte differentiation and function which can help in managing obesity-related complications.

Case Studies:

  • A study found that RvD1 treatment improved insulin sensitivity and reduced adipose tissue inflammation in obese mice models.
  • In human trials, supplementation with omega-3 fatty acids rich in RvD1 showed promising results in improving metabolic profiles among individuals with metabolic syndrome.

Cardiovascular Health

Mechanism of Action:
RvD1 contributes to cardiovascular health by:

  • Reducing Vascular Inflammation: It lowers inflammatory responses in vascular tissues which can prevent atherosclerosis progression.
  • Improving Endothelial Function: RvD1 enhances endothelial nitric oxide production leading to improved vasodilation.

Case Studies:

  • Clinical studies have shown that RvD1 can attenuate myocardial ischemia-reperfusion injury in heart attack patients by preserving cardiac function.
  • In hypertensive rat models, RvD1 treatment improved vascular reactivity and reduced blood pressure levels.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryInhibits neutrophil recruitmentReduced inflammation in lung injury models
NeuroprotectionReduces neuroinflammationImproved recovery post-stroke
Metabolic regulationModulates lipid metabolismEnhanced insulin sensitivity in obese models
Cardiovascular healthImproves endothelial functionAttenuated myocardial injury effects

Mechanism of Action

The compound exerts its effects by binding to specific receptors on immune cells, such as G-protein-coupled receptors (GPCRs). This binding triggers a cascade of intracellular signaling pathways that lead to the resolution of inflammation and promotion of tissue repair. The molecular targets include GPCRs and other signaling molecules involved in the inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Neuroprotectin D1 (10R,17S-DiHDHA)

Structure: 10R,17S-dihydroxydocosahexaenoic acid (4Z,7Z,11E,13E,15Z,19Z) . Biosynthesis: Formed via 15-LOX oxidation of DHA, with distinct stereochemistry at C10 and C17 . Functional Differences:

  • Primary Role : Neuroprotection in retinal and brain tissues, anti-apoptotic activity in neuronal cells .
  • Anti-inflammatory Potency : Less potent than RvD1 in inhibiting neutrophil transendothelial migration .

Aspirin-Triggered RvD1 (AT-RvD1)

Structure: (4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosahexaenoic acid (17R epimer) . Biosynthesis: Generated via acetylated COX-2 followed by 5-LOX, yielding the 17R configuration . Key Contrasts:

  • Stability: AT-RvD1 exhibits greater metabolic stability than RvD1 due to resistance to eicosanoid oxidoreductase (EOR) .
  • Bioactivity : Equipotent to RvD1 in reducing PMN infiltration but requires lower doses in vivo .

Resolvin D2 (RvD2)

Structure: 7S,16R,17S-trihydroxydocosa-4Z,8E,10Z,12E,14E,19Z-hexaenoic acid . Biosynthesis: Derived from DHA via 15-LOX and 5-LOX pathways, with hydroxylation at C16 . Functional Distinctions:

  • Bioactivity : Potent inhibitor of sepsis and bacterial infection (EC₅₀ ~10 nM) .
  • Concentration in Plasma : Lower than RvD1 (~26 pg/mL vs. ~31 pg/mL) in human blood post ω-3 supplementation .

17-oxo-DHA

Structure: 17-oxo-4Z,7Z,10Z,13Z,15E,19Z-docosapentaenoic acid . Biosynthesis: LOX-mediated oxidation product of DHA. Functional Contrast:

  • Mechanism : Activates Nrf2-dependent antioxidant pathways and PPARγ (EC₅₀ ~200 nM) .
  • Anti-inflammatory Action : Inhibits nitric oxide production at higher concentrations (5–25 μM) compared to RvD1 .

Comparative Data Table

Compound Hydroxylation Sites Double Bond Geometry Key Bioactivity Plasma Concentration (Post ω-3) Stability (Half-Life)
RvD1 7S, 8R, 17S 4Z,9E,11E,13Z,15E,19Z Inhibits PMN migration (EC₅₀ <30 nM) 31 pg/mL ~40 min
AT-RvD1 7S, 8R, 17R 4Z,9E,11E,13Z,15E,19Z Enhanced stability vs. RvD1 161 pg/mL >60 min
Neuroprotectin D1 10R, 17S 4Z,7Z,11E,13E,15Z,19Z Neuroprotection, anti-apoptotic <="" td=""> Not reported
RvD2 7S, 16R, 17S 4Z,8E,10Z,12E,14E,19Z Sepsis inhibition (EC₅₀ ~10 nM) 26 pg/mL ~30 min
17-oxo-DHA 17-oxo 4Z,7Z,10Z,13Z,15E,19Z PPARγ agonism (EC₅₀ ~200 nM) Not detected Not reported

LOQ : Limit of Quantification (~6 pg on-column) .

Mechanistic and Structural Insights

  • Stereochemistry : The 17S configuration in RvD1 enhances binding to G-protein-coupled receptors (e.g., ALX/FPR2), while 17R in AT-RvD1 improves metabolic stability .
  • Double Bond Geometry : Conjugated trienes (e.g., 9E,11E in RvD1) are critical for bioactivity, as seen in analogs with E,E configurations showing higher potency .
  • Hydroxylation Pattern : Trihydroxy structures (RvD1, RvD2) exhibit broader anti-inflammatory roles than dihydroxy derivatives (Neuroprotectin D1) .

Biological Activity

(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). This compound plays a crucial role in the resolution of inflammation and has significant biological activities that contribute to tissue homeostasis and immune response modulation.

Chemical Structure and Properties

The compound is characterized by multiple double bonds and hydroxyl groups which contribute to its reactivity and biological functions. The specific stereochemistry of the hydroxy groups is essential for its biological activity.

PropertyValue
Chemical FormulaC22H32O5
Molecular Weight368.49 g/mol
ClassificationSpecialized Pro-Resolving Mediator (SPM)
Hydroxy Groups7-hydroxy, 8-hydroxy, 17-hydroxy

The biological activity of this compound primarily involves:

  • Anti-inflammatory Effects : It limits neutrophil infiltration during inflammatory responses. This is crucial for preventing chronic inflammation and promoting healing.
  • Promotion of Phagocytosis : It enhances macrophage clearance of apoptotic cells and debris from inflamed tissues.
  • Regulation of Immune Response : The compound modulates the transition from pro-inflammatory to anti-inflammatory states in immune cells.

Case Studies

  • Inflammation Resolution :
    • A study demonstrated that administration of this compound in animal models significantly reduced markers of inflammation and enhanced resolution pathways in acute inflammation scenarios .
  • Neuroprotective Effects :
    • Research indicated that this mediator could protect neuronal cells from damage during inflammatory conditions in the central nervous system. It was shown to modulate glial cell activation and reduce neuroinflammation .
  • Cardiovascular Health :
    • Another study linked the presence of this compound with regression of coronary artery plaque in human subjects. The findings suggest that it may play a role in cardiovascular health by modulating lipid metabolism and inflammation .

Comparative Analysis with Other Mediators

MediatorStructureBiological Activity
This compoundC22H32O5Anti-inflammatory; promotes resolution
Resolvin D17S,8R,17S-trihydroxy-docosa-4Z-9E-11E-13Z-15E-19ZSimilar anti-inflammatory properties; enhances phagocytosis
Protectin D110R,17S-dihydroxy-docosa-4Z-7Z-11E-13E-15Z-19ZProtects against apoptosis; involved in tissue repair

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing (4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosahexaenoic acid, and how do enzymatic vs. chemical methods compare in yield and stereochemical control?

  • Methodological Answer : The compound is synthesized via lipoxygenase (LOX)-mediated oxidation of docosahexaenoic acid (DHA), enhanced by aspirin-triggered COX-2 activity. Enzymatic synthesis preserves stereochemistry (e.g., 7S and 17S hydroxyl groups) but requires optimized pH, temperature, and cofactors (e.g., Fe²⁺/Fe³⁺ for LOX activity). Chemical synthesis, such as epoxidation followed by hydrolysis, offers higher yields but risks racemization. LC-MS and chiral HPLC are critical for validating stereochemical purity .

Q. Which analytical techniques are most reliable for structural characterization of this polyhydroxylated fatty acid?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, COSY, and HSQC) resolves double-bond geometry (4Z,9E, etc.) and hydroxyl group positions. UV/Vis spectroscopy (λmax ~281 nm) confirms conjugated diene/triene systems. LC-MS/MS with collision-induced dissociation (CID) differentiates isobaric isomers, while derivatization (e.g., methyl esterification) enhances volatility for GC-MS analysis .

Q. What are the primary biological pathways modulated by this compound, and how are its anti-inflammatory mechanisms validated experimentally?

  • Methodological Answer : The compound activates Nrf2-dependent antioxidant genes (e.g., HO-1) and acts as a PPARγ agonist (EC50 ~200 nM). Validate mechanisms using:

  • In vitro : Luciferase reporter assays for PPARγ/Nrf2 activation.
  • In vivo : Knockout mouse models (e.g., Nrf2⁻/⁻) to assess dependency.
  • Omics : RNA-seq to track downstream gene expression changes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies, particularly regarding concentration-dependent effects (e.g., pro- vs. anti-inflammatory outcomes)?

  • Methodological Answer : Discrepancies often arise from differences in cell types (e.g., macrophages vs. endothelial cells) or assay conditions (e.g., serum-free media altering bioavailability). Standardize protocols using:

  • Dose-response curves : Test across 0.1–50 µM ranges.
  • Metabolic stability assays : Quantify degradation in culture media via LC-MS.
  • Meta-analysis : Pool data from independent studies using statistical tools (e.g., RevMan) to identify confounding variables .

Q. What experimental strategies address challenges in synthesizing and stabilizing the compound’s labile conjugated diene/triene systems?

  • Methodological Answer : To prevent oxidation:

  • Synthesis : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
  • Storage : Dissolve in ethanol with 0.01% EDTA, store at -80°C in amber vials.
  • Delivery : Encapsulate in cyclodextrins or liposomes for in vivo studies .

Q. How can computational modeling (e.g., QM/MM, molecular dynamics) predict interaction sites between this compound and PPARγ/Nrf2?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with PPARγ ligand-binding domain (PDB: 3DZY) to identify binding poses.
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds (e.g., 7S-OH with Ser289).
  • Free Energy Calculations : MM-PBSA to rank binding affinities vs. known agonists .

Q. What hybrid experimental-computational approaches optimize the compound’s therapeutic efficacy while minimizing off-target effects?

  • Methodological Answer :

  • QSAR Models : Train on PPARγ agonism data to design analogs with improved EC50.
  • CRISPR-Cas9 screens : Identify genetic modifiers of the compound’s anti-inflammatory effects.
  • AI-driven platforms : Use tools like COMSOL Multiphysics to simulate in vivo pharmacokinetics .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the compound’s cytotoxicity thresholds (e.g., 5–25 µM vs. >50 µM)?

  • Methodological Answer : Variability stems from assay endpoints (e.g., MTT vs. LDH release) and cell proliferation rates. Apply:

  • Multiparametric assays : Combine ATP quantification, caspase-3 activation, and live/dead staining.
  • Toxicogenomics : RNA-seq to distinguish apoptosis vs. necroptosis pathways .

Q. What validation frameworks are recommended when translating in vitro findings to preclinical models?

  • Methodological Answer : Use a tiered approach:

Ex vivo : Human PBMCs or tissue explants.

Zebrafish : Transgenic lines (e.g., Tg(mpx:GFP)) for real-time inflammation imaging.

Rodents : Dose-escalation studies with pharmacokinetic profiling (Cmax, AUC) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
Reactant of Route 2
(4Z,7S,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

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